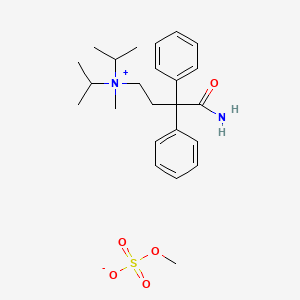
(3-Carbamoyl-3,3-diphenylpropyl)diisopropylmethylammonium methyl sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium; methylsulfate is a complex organic compound with a unique structure that includes both amino and oxo functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium; methylsulfate typically involves multiple steps. One common method includes the reaction of 4-amino-4-oxo-3,3-diphenylbutanoic acid with methyl iodide in the presence of a base to form the corresponding methyl ester. This intermediate is then reacted with di(propan-2-yl)amine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions to optimize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form.
化学反応の分析
Types of Reactions
(4-Amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium; methylsulfate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce hydroxyl derivatives.
科学的研究の応用
Chemistry
In chemistry, (4-Amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium; methylsulfate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicine, (4-Amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium; methylsulfate is investigated for its potential therapeutic properties. It may have applications in the development of new drugs or as a precursor for active pharmaceutical ingredients.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the manufacture of polymers and coatings.
作用機序
The mechanism of action of (4-Amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium; methylsulfate involves its interaction with specific molecular targets. The amino and oxo groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-Amino-4-oxo-3,3-diphenylbutanoic acid
- 4-Amino-4-oxo-3,3-diphenylbutyl methyl ester
- 4-Amino-4-oxo-3,3-diphenylbutyl di(propan-2-yl)amine
Uniqueness
What sets (4-Amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium; methylsulfate apart from similar compounds is its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
119042-66-9 |
|---|---|
分子式 |
C24H36N2O5S |
分子量 |
464.6 g/mol |
IUPAC名 |
(4-amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium;methyl sulfate |
InChI |
InChI=1S/C23H32N2O.CH4O4S/c1-18(2)25(5,19(3)4)17-16-23(22(24)26,20-12-8-6-9-13-20)21-14-10-7-11-15-21;1-5-6(2,3)4/h6-15,18-19H,16-17H2,1-5H3,(H-,24,26);1H3,(H,2,3,4) |
InChIキー |
JTBLDBBLERCTCX-UHFFFAOYSA-N |
正規SMILES |
CC(C)[N+](C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)C(C)C.COS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-N-[6-[(3-methoxybenzoyl)amino]-3-pyridinyl]-4-Pyridinecarboxamide](/img/structure/B15345732.png)
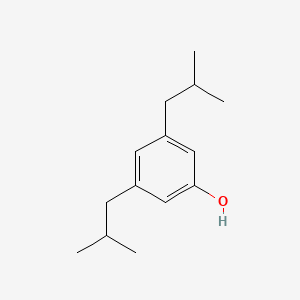
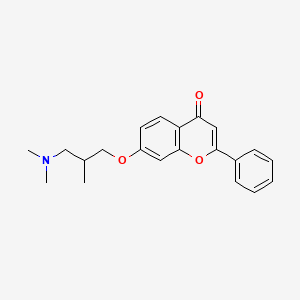

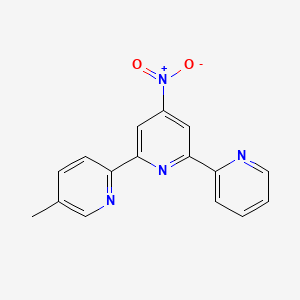
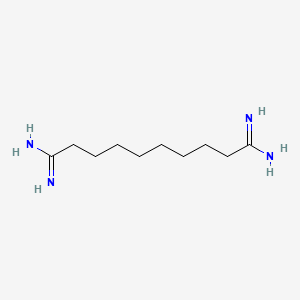
![(R)-Methyl-6'-hydroxy-8a'-methyl-3',4',4a',5',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-7'-carboxylate](/img/structure/B15345772.png)
-, (T-4)-](/img/structure/B15345775.png)
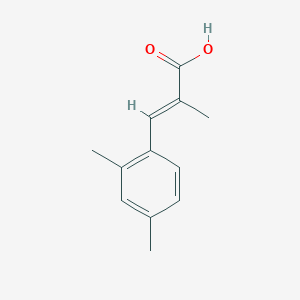
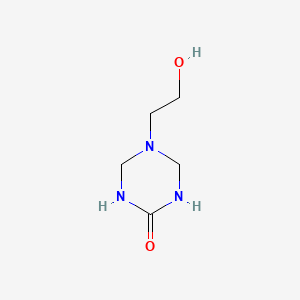
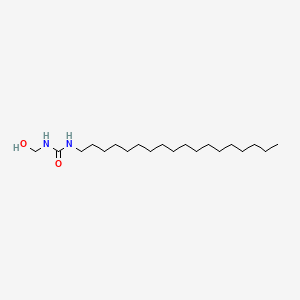
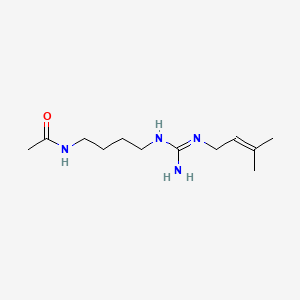
![4-[2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl]morpholine;trihydrate;trihydrochloride](/img/structure/B15345822.png)
![1-[2-[2-(Tert-butoxy)ethoxy]ethoxy]butane](/img/structure/B15345825.png)
